molecular formula C40H38N4O4 B1192220 AZ617

AZ617

Cat. No.: B1192220
M. Wt: 638.77
InChI Key: XHFSTLKGPORBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ617 is a potent TLR4 agonist.

Scientific Research Applications

1. Cancer Treatment Research

AZ617, also known as AZD1775, is primarily researched for its applications in treating various types of cancer. It acts as a Wee1 kinase inhibitor, which is crucial in the DNA damage response pathway. This inhibition leads to the potentiation of DNA-damaging chemotherapy, making cancer cells more susceptible to treatment. Research has shown its effectiveness in various cancer types, including ovarian cancer, glioblastoma, and small-cell lung cancer.

  • In ovarian cancer, AZD1775 enhances the efficacy of carboplatin in TP53-mutated tumors, showing promising antitumor activity in patients who were refractory or resistant to first-line therapy (Leijen et al., 2016).
  • A phase 0 trial in glioblastoma patients indicated good human brain tumor penetration by AZD1775, providing the first evidence of clinical biological activity in human glioblastoma (Sanai et al., 2018).
  • For small-cell lung cancer (SCLC), targeting AXL and the mTOR pathway can overcome primary and acquired resistance to AZD1775, suggesting effective combination therapies to enhance the clinical efficacy of this drug (Sen et al., 2017).

2. Potential in Pediatric Cancer

AZD1775 has also been evaluated in pediatric cancers, showing the potential to enhance the effects of other chemotherapy agents like irinotecan across various childhood cancer types.

  • A study highlighted the potentiation effect of AZD1775 on irinotecan in neuroblastoma, osteosarcoma, and Wilms tumor xenografts, supporting the idea of using this combination in clinical evaluations for multiple types of childhood cancers (Houghton et al., 2018).

Properties

Molecular Formula

C40H38N4O4

Molecular Weight

638.77

IUPAC Name

(4-{Cyclopentylcarbamoyl-[(1,5-diphenyl-1H-pyrazole-3-carbonyl)-indan-5-yl-amino]-methyl}-phenyl)-acetic acid

InChI

InChI=1S/C40H38N4O4/c45-37(46)24-27-18-20-30(21-19-27)38(39(47)41-32-14-7-8-15-32)43(34-23-22-28-12-9-13-31(28)25-34)40(48)35-26-36(29-10-3-1-4-11-29)44(42-35)33-16-5-2-6-17-33/h1-6,10-11,16-23,25-26,32,38H,7-9,12-15,24H2,(H,41,47)(H,45,46)

InChI Key

XHFSTLKGPORBNI-UHFFFAOYSA-N

SMILES

O=C(O)CC1=CC=C(C(C(NC2CCCC2)=O)N(C(C3=NN(C4=CC=CC=C4)C(C5=CC=CC=C5)=C3)=O)C6=CC7=C(CCC7)C=C6)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ617;  AZ 617;  AZ-617

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.